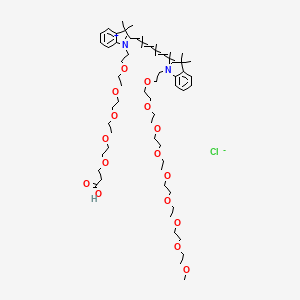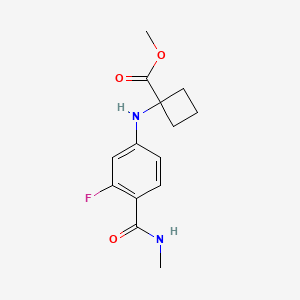
3,4-Dibromo-2-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-2-methylquinoline: is a heterocyclic aromatic compound with the molecular formula C10H7Br2N . It is a derivative of quinoline, where the 3rd and 4th positions on the quinoline ring are substituted with bromine atoms, and the 2nd position is substituted with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 3,4-Dibromo-2-methylquinoline involves the bromination of 2-methylquinoline. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 3rd and 4th positions .
Industrial Production Methods:
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3,4-Dibromo-2-methylquinoline can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides under specific conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of partially or fully reduced quinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran (THF).
Major Products:
Substitution Products: Amino or thio-substituted quinolines.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Partially or fully reduced quinoline derivatives.
Scientific Research Applications
Chemistry:
3,4-Dibromo-2-methylquinoline is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
In medicinal chemistry, this compound derivatives have shown potential as anticancer agents. The compound’s ability to interact with biological targets makes it a valuable scaffold for drug development .
Industry:
The compound is used in the production of dyes, pigments, and other industrial chemicals. Its brominated structure imparts unique properties that are useful in various industrial applications .
Mechanism of Action
The mechanism of action of 3,4-Dibromo-2-methylquinoline in biological systems involves its interaction with cellular targets such as enzymes and receptors. The bromine atoms enhance the compound’s ability to form strong interactions with these targets, leading to its biological activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- 4,8-Dibromo-2-methylquinoline
- 4,6-Dibromo-2-methylquinoline
- 3,7-Dibromo-4-hydroxyquinoline
- 3,8-Dibromo-4-hydroxyquinoline
Comparison:
3,4-Dibromo-2-methylquinoline is unique due to the specific positioning of the bromine atoms and the methyl group. This unique substitution pattern affects its chemical reactivity and biological activity compared to other dibromoquinoline derivatives.
Properties
Molecular Formula |
C10H7Br2N |
|---|---|
Molecular Weight |
300.98 g/mol |
IUPAC Name |
3,4-dibromo-2-methylquinoline |
InChI |
InChI=1S/C10H7Br2N/c1-6-9(11)10(12)7-4-2-3-5-8(7)13-6/h2-5H,1H3 |
InChI Key |
ZNQPRPUNNJOKGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S,11S,14R)-4-(4-methylphenyl)sulfonyl-14-phenyl-4,15-diazatetracyclo[9.5.0.01,15.05,10]hexadeca-5,7,9,12-tetraene](/img/structure/B11830342.png)



![tert-Butyl 3-((1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate](/img/structure/B11830348.png)
![1-[(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11830354.png)





